![molecular formula C17H19BrO3 B5125067 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene, also known as BMB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and inflammation. 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the induction of apoptosis (programmed cell death) in cancer cells. 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene in lab experiments is its specificity for cancer cells, which can reduce the risk of toxicity to healthy cells. Additionally, 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene has been shown to have low toxicity in animal studies, which suggests that it may be safe for use in humans. However, one limitation of using 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several possible future directions for research on 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene. One area of interest is the development of more efficient synthesis methods for 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene, which could increase its availability for research and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene and its potential applications in the treatment of cancer and other diseases. Finally, research is needed to determine the safety and efficacy of 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene in humans, which could pave the way for its use as a therapeutic agent.
Synthesis Methods
The synthesis of 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene involves several steps, starting with the reaction between 4-bromophenol and 1,4-dibromobutane to form 4-(4-bromophenoxy)butyl bromide. This intermediate is then reacted with 3-methoxyphenol in the presence of a base to yield 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene. The synthesis of 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Scientific Research Applications
1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene has anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-bromo-4-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-19-16-5-4-6-17(13-16)21-12-3-2-11-20-15-9-7-14(18)8-10-15/h4-10,13H,2-3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWXJHUONDIWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[4-(3-methoxyphenoxy)butoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


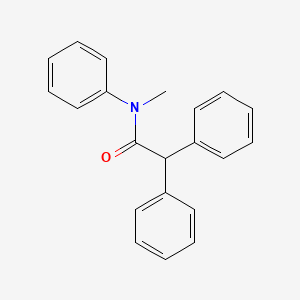

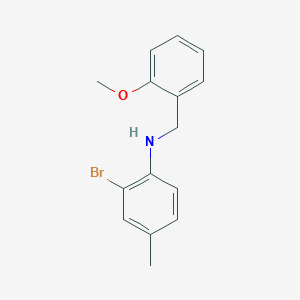

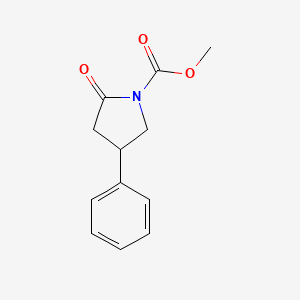
![1,8,8-trimethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5125031.png)
![3-[(5-iodo-2-furyl)methylene]-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B5125045.png)

![2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid](/img/structure/B5125048.png)
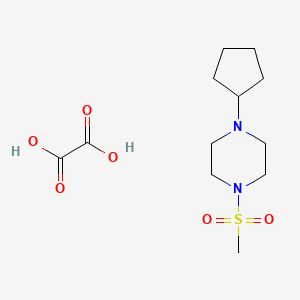
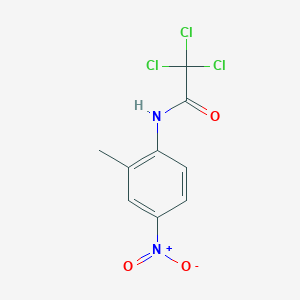
![1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5125073.png)
![N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5125077.png)